(3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
(3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol: is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyl group at the third position and a (2-bromo-5-fluorophenyl)methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-5-fluorobenzyl bromide and (S)-pyrrolidin-3-ol.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4), ether.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO).
Major Products:
Oxidation: (3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-one.
Reduction: (3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- (3S)-1-[(2-chloro-5-fluorophenyl)methyl]pyrrolidin-3-ol
- (3S)-1-[(2-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol
- (3S)-1-[(2-bromo-5-chlorophenyl)methyl]pyrrolidin-3-ol
Uniqueness:
- The specific substitution pattern of the bromine and fluorine atoms in (3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol imparts unique chemical and biological properties. This compound may exhibit different reactivity and binding characteristics compared to its analogs, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(3S)-1-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-11-2-1-9(13)5-8(11)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIELNKMYBNOAAQ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=C(C=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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